Bicyclo[1.1.0]butan-1-ylmethanol
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Overview
Description
Bicyclo[1.1.0]butan-1-ylmethanol is a unique organic compound characterized by its highly strained bicyclic structure. This compound consists of a bicyclo[1.1.0]butane core with a methanol group attached to one of the bridgehead carbons. The inherent strain in the bicyclic system makes it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[1.1.0]butan-1-ylmethanol typically involves the formation of the bicyclo[1.1.0]butane core followed by functionalization at the bridgehead position. One common method is the cyclization of a suitable precursor, such as a cyclopropane or cyclobutane derivative, under specific conditions. For example, the reaction of 5,5,10,10-tetrachlorodispiro[3.1.3.1]decane with lithium or sodium in methyl or tert-butyl alcohol can yield bicyclo[1.1.0]butanedi(spirocyclobutane) in moderate yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to the specialized nature of the compound. the principles of strain-release chemistry and the use of highly reactive intermediates are likely to be employed in large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[1.1.0]butan-1-ylmethanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can convert the methanol group to a methyl group.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Bicyclo[1.1.0]butan-1-ylmethanal or bicyclo[1.1.0]butan-1-ylmethanoic acid.
Reduction: Bicyclo[1.1.0]butan-1-ylmethane.
Substitution: Bicyclo[1.1.0]butan-1-ylmethyl chloride or bromide.
Scientific Research Applications
Bicyclo[1.1.0]butan-1-ylmethanol has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and conformational dynamics.
Mechanism of Action
The mechanism of action of bicyclo[1.1.0]butan-1-ylmethanol involves the release of strain energy upon reaction. The highly strained bicyclic structure can undergo ring-opening reactions, leading to the formation of more stable products. This strain-release mechanism is a key factor in its reactivity and applications .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.0]butane: The parent hydrocarbon of bicyclo[1.1.0]butan-1-ylmethanol, known for its high strain energy.
Bicyclo[1.1.1]pentane: Another highly strained bicyclic compound with similar reactivity but a different ring structure.
1-Azabicyclo[1.1.0]butane: A nitrogen-containing analog with unique chemical properties and applications.
Uniqueness
This compound is unique due to the presence of the methanol group, which adds a functional handle for further chemical modifications. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Properties
IUPAC Name |
1-bicyclo[1.1.0]butanylmethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c6-3-5-1-4(5)2-5/h4,6H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFJQJCTRJWABB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(C2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
84.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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